Diethylamine-15N hydrochloride

Catalog No.
S1938861
CAS No.
262601-45-6
M.F
C4H12ClN
M. Wt
110.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine-15N hydrochloride

CAS Number

262601-45-6

Product Name

Diethylamine-15N hydrochloride

IUPAC Name

N-ethylethan(15N)amine;hydrochloride

Molecular Formula

C4H12ClN

Molecular Weight

110.59 g/mol

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;

InChI Key

HDITUCONWLWUJR-LJJZSEGWSA-N

SMILES

CCNCC.Cl

Canonical SMILES

CCNCC.Cl

Isomeric SMILES

CC[15NH]CC.Cl

The exact mass of the compound Diethylamine-15N hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethylamine-15N hydrochloride (CAS 262601-45-6) is the stable, isotopically labeled hydrochloride salt of the secondary amine diethylamine, featuring an isotopic purity of ≥98 atom % 15N. Presenting as a water-soluble crystalline solid with a melting point of 227–230 °C, it serves as a highly controlled, non-volatile precursor for introducing the 15N-diethylamino moiety into complex molecules. In procurement and material selection, this specific compound is prioritized over its free base equivalent for its superior benchtop stability and precise stoichiometric handling, making it a critical building block for synthesizing stable isotope-labeled internal standards (SIL-IS) for mass spectrometry, metabolic tracers, and 15N NMR structural probes .

Generic substitution of Diethylamine-15N hydrochloride fails across multiple critical procurement and synthetic dimensions. Replacing it with unlabeled diethylamine hydrochloride (14N) eliminates the +1 Da mass shift and the spin-1/2 nuclear magnetic resonance capability, rendering the resulting synthesized molecules completely useless for isotope-dilution mass spectrometry (IDMS) or NanoSIMS spatial imaging [1]. Conversely, attempting to use the Diethylamine-15N free base introduces severe volatility (boiling point ~55 °C) and corrosivity, leading to rapid evaporative loss of the exceptionally high-cost 15N isotope and unacceptable error margins in micro-scale stoichiometric weighing . Finally, substituting with other 15N-labeled amines (such as methylamine-15N) fundamentally alters the steric and lipophilic profile of the target molecule, destroying the exact chemical equivalence required for valid internal standardization.

Elimination of Isotope Evaporative Loss via Hydrochloride Salt Formation

Diethylamine-15N hydrochloride is a stable, crystalline solid with a melting point of 227–230 °C, whereas the Diethylamine-15N free base is a highly volatile liquid boiling at approximately 55 °C. In micro-scale isotopic labeling syntheses, the free base is prone to rapid evaporative loss, which skews reaction stoichiometry and wastes high-cost 15N material. The hydrochloride salt allows for precise gravimetric weighing and quantitative transfer without specialized inert-atmosphere or cryogenic handling .

Evidence DimensionPhysical state and phase transition temperature
Target Compound DataSolid, melting point 227–230 °C (negligible vapor pressure at 25 °C)
Comparator Or BaselineDiethylamine-15N free base (Liquid, boiling point ~55 °C)
Quantified Difference>170 °C difference in primary phase transition temperature, eliminating ambient evaporative loss
ConditionsStandard laboratory weighing and storage conditions (25 °C, 1 atm)

Ensures exact stoichiometric control and prevents the financial loss of expensive isotopically labeled material during routine benchtop handling.

Absolute Mass Shift for Isotope-Dilution Mass Spectrometry (IDMS)

With an isotopic purity of ≥98 atom % 15N, Diethylamine-15N hydrochloride provides a clean, quantitative +1 Da mass shift (Exact Mass: 110.0628) compared to the natural abundance compound. When used to synthesize analytical standards, this mass shift allows mass spectrometers to perfectly resolve the spiked internal standard from the endogenous 14N analyte. Unlabeled diethylamine hydrochloride provides no mass differentiation, making it impossible to correct for matrix effects or ion suppression in complex biological samples [1].

Evidence DimensionIsotopic mass shift and purity
Target Compound Data≥98 atom % 15N, Exact Mass 110.0628 (M+1)
Comparator Or BaselineUnlabeled diethylamine hydrochloride (14N, natural abundance ~99.6%)
Quantified Difference+1.00 Da mass shift with <2% 14N background interference
ConditionsHigh-resolution mass spectrometry (HRMS) or LC-MS/MS profiling

Procurement of the 15N variant is mandatory for synthesizing chemically identical but mass-resolved internal standards for quantitative bioanalysis.

Enabling 15N NMR and NanoSIMS Spatial Tracking

The incorporation of the 15N isotope transforms the NMR-silent (or quadrupolar-broadened 14N) diethylamino group into a highly sensitive spin-1/2 nucleus for 15N NMR spectroscopy. Furthermore, complex probes synthesized from Diethylamine-15N hydrochloride (such as 15N-labeled triazines) can be spatially mapped in biological tissues using NanoSIMS by tracking the artificially elevated 15N/14N ratio. Unlabeled diethylamine cannot be distinguished from the vast background of endogenous 14N nitrogen in biological matrices [1].

Evidence DimensionNuclear spin state and isotopic distinguishability
Target Compound DataSpin-1/2 (15N), yields sharp NMR signals and elevated 15N/14N ratios in NanoSIMS
Comparator Or BaselineUnlabeled diethylamine (Spin-1 14N, quadrupolar broadening, blends into 14N background)
Quantified Difference100% differentiation from biological 14N background in NanoSIMS; sharp spin-1/2 NMR signals vs broadened spin-1
Conditions15N NMR spectroscopy and NanoSIMS tissue imaging

Allows researchers to track the spatial distribution and metabolic fate of diethylamino-containing drugs or probes in complex biological systems.

Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS)

Diethylamine-15N hydrochloride is the premier precursor for synthesizing 15N-labeled active pharmaceutical ingredients and metabolites (e.g., 15N-diethylpropion, 15N-lidocaine analogs) used as internal standards in LC-MS/MS. Its ≥98% isotopic purity ensures minimal unlabelled background, allowing for accurate quantification of drug levels and normalization of chemical profiles in pharmacokinetic (PK) studies [1].

NanoSIMS Imaging Probes for Subcellular Mapping

In advanced cellular imaging, this compound is reacted with precursors like cyanuric chloride to generate 15N-enriched triazine derivatives. These heavily labeled probes are then mapped in tissues using NanoSIMS, which relies on the artificially high 15N/14N ratio to visualize drug distribution and protein interactions at subcellular resolutions [2].

Structural Elucidation of Hydrogen Bonding Networks via 15N NMR

For investigating complex hydrogen bonding networks, proton dislocation, or dimerization in solution (e.g., in Mannich bases), the 15N label provides a sharp, sensitive spin-1/2 NMR handle. This allows researchers to directly observe nitrogen-proton couplings and chemical shift changes that are otherwise completely obscured by the quadrupolar relaxation of natural 14N [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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